molecular formula C14H14N2O5 B2831716 3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid CAS No. 2287281-94-9

3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid

Cat. No. B2831716
CAS RN: 2287281-94-9
M. Wt: 290.275
InChI Key: DGERBSVORVKOEV-UHFFFAOYSA-N
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Description

The compound “3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The molecule also contains a carboxylic acid group and a phenylmethoxycarbonylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, for example, would contribute to the rigidity of the molecule, while the carboxylic acid group could participate in hydrogen bonding. Unfortunately, without more specific information or a detailed structural analysis, it’s difficult to provide a more comprehensive description .


Chemical Reactions Analysis

This compound, like other oxazoles, could potentially participate in a variety of chemical reactions. For example, the carboxylic acid group could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester . The oxazole ring could also potentially undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility in water and other solvents would be influenced by the presence of the polar carboxylic acid group and the nonpolar phenyl group . Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Safety and Hazards

As with any chemical compound, handling “3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used .

Future Directions

The future directions for research on this compound could be numerous, depending on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects. Alternatively, if it has interesting chemical reactivity, future research could explore its potential as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

3-[1-(phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-9(12-11(13(17)18)8-21-16-12)15-14(19)20-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGERBSVORVKOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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